[1,3-dimethyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridin-4-yl](4-methylpiperidin-1-yl)methanone
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Overview
Description
1,3-dimethyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridin-4-ylmethanone is a complex organic compound belonging to the class of pyrazolopyridines. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core substituted with various functional groups. Pyrazolopyridines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridin-4-ylmethanone typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrazolo[3,4-b]pyridine Core: This step involves the cyclocondensation of 5-amino-1,3-dimethylpyrazole with an appropriate aldehyde or ketone under acidic or basic conditions to form the pyrazolo[3,4-b]pyridine core.
Substitution Reactions: The core structure is then subjected to various substitution reactions to introduce the 4-methylphenyl and 4-methylpiperidin-1-yl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridin-4-ylmethanone can undergo various chemical reactions, including:
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Organometallic reagents, halogenating agents, and transition metal catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, 1,3-dimethyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridin-4-ylmethanone is used as a building block for the synthesis of more complex molecules.
Biology
Biologically, this compound has shown promise in various studies due to its potential therapeutic properties. It has been investigated for its antimicrobial, anti-inflammatory, and anticancer activities .
Medicine
In medicine, 1,3-dimethyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridin-4-ylmethanone is being explored as a potential drug candidate. Its ability to interact with specific biological targets makes it a promising candidate for the treatment of various diseases .
Industry
Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of 1,3-dimethyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridin-4-ylmethanone involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes . The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
5-Amino-1,3-dimethylpyrazole: A precursor in the synthesis of pyrazolo[3,4-b]pyridine derivatives.
4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: Another pyrazoline derivative with similar biological activities.
Uniqueness
What sets 1,3-dimethyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridin-4-ylmethanone apart is its unique combination of functional groups and its ability to interact with a wide range of biological targets.
Properties
Molecular Formula |
C22H26N4O |
---|---|
Molecular Weight |
362.5 g/mol |
IUPAC Name |
[1,3-dimethyl-6-(4-methylphenyl)pyrazolo[3,4-b]pyridin-4-yl]-(4-methylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C22H26N4O/c1-14-5-7-17(8-6-14)19-13-18(20-16(3)24-25(4)21(20)23-19)22(27)26-11-9-15(2)10-12-26/h5-8,13,15H,9-12H2,1-4H3 |
InChI Key |
IUDSQJLUALXUNF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC(=NC3=C2C(=NN3C)C)C4=CC=C(C=C4)C |
Origin of Product |
United States |
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